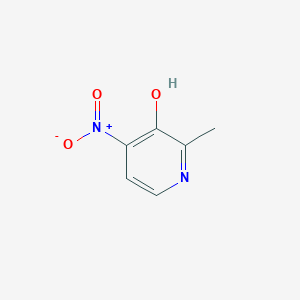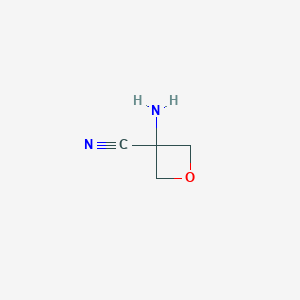
2-Methyl-4-nitropyridin-3-ol
説明
“2-Methyl-4-nitropyridin-3-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of nitropyridine, which is a class of compounds that have been used as intermediates in the synthesis of various pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of nitropyridines, including “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a nitro group (-NO2) attached at the 4-position and a hydroxyl group (-OH) at the 3-position . The methyl group (-CH3) is attached at the 2-position .
Chemical Reactions Analysis
Nitropyridines, including “this compound”, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 154.12300 . It has a predicted density of 1.411±0.06 g/cm3 and a predicted boiling point of 354.1±37.0 °C . The melting point is reported to be 273 °C .
科学的研究の応用
Vibrational and Molecular Structure Studies
2-Methyl-4-nitropyridin-3-ol has been a subject of interest in studies focused on understanding molecular structure and stability. For instance, Balachandran et al. (2012) conducted a detailed analysis of the conformational stability and vibrational properties of related nitropyridines using density functional theory. They examined molecular stability and bond strength through natural bond orbital analysis, providing insights into charge transfer and chemical reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probe Development
Research by Singh et al. (2020) explored the development of fluorescent probes based on aminoethylpyridine, which has structural similarities to this compound. These probes show potential for detecting Fe3+ and Hg2+ ions in aqueous media and biological systems, indicating the applicability of nitropyridines in environmental and biological sensing (Singh, Thakur, Raj, & Pandey, 2020).
Molecular and Crystal Structure Elucidation
The study of molecular and crystal structures of nitropyridine derivatives, including those related to this compound, was carried out by Bryndal et al. (2012). Their research involved analyzing crystal structures and employing density functional theory to compare the molecular structures obtained from X-ray studies. This kind of research is crucial for understanding the properties and potential applications of these compounds (Bryndal et al., 2012).
Safety and Hazards
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-methyl-4-nitropyridin-3-ol belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines are known to be key intermediates in the synthesis of various pharmaceutical and agrochemical compounds . They are synthesized via a two-step pathway involving a nitration step and a reduction step .
Result of Action
Nitropyridines are known to be highly energetic and potentially explosive, which could influence their interactions at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For nitropyridines, the reaction temperature is a critical factor. The nitration reaction, a key step in the synthesis of nitropyridines, is usually exothermic and can result in polynitration at higher temperatures . Therefore, careful control of environmental conditions is crucial for the safe and efficient synthesis and use of these compounds.
特性
IUPAC Name |
2-methyl-4-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUQEPEJPQZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)



![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)



![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)



